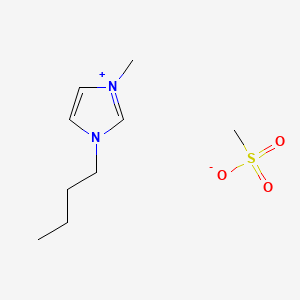
1-Butyl-3-methylimidazolium methanesulfonate
Overview
Description
1-Butyl-3-methylimidazolium methanesulfonate is an ionic liquid with the chemical formula C9H18N2O3S. It is known for its low volatility, high thermal stability, and chemical stability. These properties make it a versatile compound with various applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
1-Butyl-3-methylimidazolium methanesulfonate plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be challenging to achieve. For instance, it has been used to prepare ionic liquid/phosphomolybdate-based hybrids as catalysts applicable in glucose epimerization . The nature of these interactions often involves the formation of stable complexes with metal ions, which can enhance the efficiency of catalytic processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause severe skin burns and eye damage, indicating its potential cytotoxicity . Additionally, its impact on cell signaling pathways and gene expression can lead to significant changes in cellular metabolism, potentially disrupting normal cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a solvent and electrolyte in various electrochemical processes, such as electrodeposition and energy storage devices . The compound forms stable complexes with metal ions, facilitating their transport and deposition onto electrode surfaces. This interaction is crucial for its role in catalytic and electrochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its effectiveness and potential long-term effects on cellular function. Studies have shown that preheating the compound at 150°C, a typical temperature for biomass processing, can affect its thermal stability and chemical composition . These changes can influence its performance in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity. At higher doses, it can cause toxic or adverse effects. For instance, the compound’s cytotoxicity can lead to severe skin burns and eye damage, indicating the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a solvent and catalyst in biochemical reactions can affect metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions is particularly important in these pathways, as it can enhance the efficiency of enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s ability to dissolve a wide range of substances also plays a role in its transport and distribution, facilitating its movement within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, as its localization within the cell determines its interactions with various biomolecules. Understanding these localization mechanisms is crucial for optimizing the compound’s use in biochemical applications .
Preparation Methods
1-Butyl-3-methylimidazolium methanesulfonate can be synthesized through the reaction of 1-butyl-3-methylimidazole with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield. Industrial production methods often involve the use of large-scale reactors and purification processes to obtain the desired product .
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the methanesulfonate group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
1-Butyl-3-methylimidazolium methanesulfonate has a wide range of applications in scientific research:
Biology: The compound is utilized in the extraction and purification of biomolecules due to its unique solvent properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is employed in the production of catalysts, sensors, and optical devices
Mechanism of Action
The mechanism of action of 1-Butyl-3-methylimidazolium methanesulfonate involves its ability to dissolve and interact with various substances. Its ionic nature allows it to disrupt molecular interactions, making it an effective solvent and catalyst. The compound’s molecular targets and pathways depend on the specific application and the substances it interacts with .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium methanesulfonate is unique compared to other similar compounds due to its specific combination of properties. Similar compounds include:
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium hexafluorophosphate These compounds share some properties with this compound but differ in their specific applications and reactivity .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.CH4O3S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHVBRXUKOGSBC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047912 | |
| Record name | 1-Butyl-3-methylimidazolium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342789-81-5 | |
| Record name | 1-Butyl-3-methylimidazolium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)







![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)




